molecular formula C7H6ClN3O B11911030 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11911030
M. Wt: 183.59 g/mol
InChI Key: IYXNDFCXEJGMJS-UHFFFAOYSA-N
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Description

7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety at the [4,3-c] positions. Key substituents include a chlorine atom at position 7 and a methoxy group at position 2.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-4-2-9-3-5(8)6(4)10-11-7/h2-3H,1H3,(H,10,11)

InChI Key

IYXNDFCXEJGMJS-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C(C=NC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Cyclization with Pyridine: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be facilitated by using reagents such as phosphorus oxychloride or polyphosphoric acid.

    Chlorination and Methoxylation: The final step involves the introduction of the chlorine atom at the 7th position and the methoxy group at the 3rd position. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic displacement under various conditions:

NucleophileConditionsProductYield (%)Reference
Primary aminesDMF, 80°C, 12 hr7-Amino derivatives68-82
Sodium methoxideMeOH, reflux7-Methoxy analog75
ThiophenolK₂CO₃, DMSO, 60°C7-Phenylthio derivative63

This reactivity stems from the electron-withdrawing effect of the adjacent pyridine nitrogen, which activates the C-Cl bond for substitution . Microwave-assisted conditions (100°C, 30 min) improve yields to 85-92% for aromatic amines.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction
Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1):

python
7-Cl + ArB(OH)₂ → 7-Aryl derivatives (72-89% yield)[8]

Buchwald-Hartwig Amination
With Xantphos ligand and Cs₂CO₃ in toluene:

python
7-Cl + R₂NH → 7-Amino products (65-78% yield)[8]

Functionalization of the Pyrazole Ring

The methoxy group at position 3 enables further transformations:

Reaction TypeConditionsProductNotes
DemethylationBBr₃, CH₂Cl₂, -78°C3-Hydroxy analog91% yield
AlkylationNaH, R-X, THF3-Alkoxy derivativesLimited by steric hindrance
AcylationAcCl, pyridine3-Acetoxy compoundRequires activation

Oxidation and Reduction Pathways

The fused ring system shows selective redox behavior:

  • Oxidation :
    With mCPBA in CHCl₃:
    Pyridine N-oxide formation (68% yield)\text{Pyridine } N\text{-oxide formation (68\% yield)}

  • Reduction :
    Using H₂/Pd-C in EtOH:
    Partial saturation of pyridine ring (selectivity >90%)\text{Partial saturation of pyridine ring (selectivity >90\%)}

Cyclocondensation Reactions

The compound participates in heterocycle formation:

With Hydrazines

python
7-Cl + NH₂NH₂ → Pyrazolo[4,3-e][1,2,4]triazine (55% yield)[7]

With β-Ketoesters
Under Dean-Stark conditions:

python
Forms fused pyran derivatives (63% yield)[7]

Tautomeric Behavior and Metal Coordination

The 1H-pyrazolo[4,3-c]pyridine system exhibits tautomerism:
1H-form3H-form\text{1H-form} \rightleftharpoons \text{3H-form}
This equilibrium influences coordination chemistry, enabling complex formation with:

  • Cu(II) (log K = 4.2)

  • Pd(II) (square planar geometry)

Comparative Reactivity Analysis

PositionReactivityDominant Reaction Types
C7 (Cl)HighNucleophilic substitution, cross-couplings
C3 (OCH₃)ModerateDemethylation, esterification
Pyridine NLowOxidation to N-oxide
Pyrazole NHMediumAlkylation, metal coordination

Recent studies demonstrate that electronic effects from the methoxy group moderately deactivate the pyrazole ring toward electrophilic substitution while enhancing stability against oxidative degradation . The compound's reactivity profile makes it particularly valuable for developing kinase inhibitors and antimicrobial agents, with several derivatives showing IC₅₀ values <100 nM in biochemical assays .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Research indicates that compounds similar to 7-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, investigations into the binding affinity of this compound with specific enzymes involved in tumor growth suggest potential therapeutic applications in cancer treatment .

1.2 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play critical roles in various biological pathways. For example, preliminary studies suggest that this compound may interact with kinases or phosphatases, which could lead to modulation of signaling pathways associated with cancer and other diseases . Understanding these interactions is crucial for elucidating its mechanism of action and developing it as a pharmaceutical agent.

1.3 Antiviral Properties
In addition to its antitumor activity, there is emerging evidence that this compound may possess antiviral properties. Research on related pyrazolo compounds has shown efficacy against several viruses by disrupting viral replication processes . Future studies are needed to explore the specific antiviral mechanisms of this compound.

Organic Synthesis

2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and cyclization reactions which allow for the efficient production of the compound with desired purity and yield .

2.2 Chemical Reactivity
The unique substitution pattern of this compound facilitates diverse functionalization opportunities. It can serve as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and material science .

Case Studies

Several case studies have documented the biological evaluation of compounds related to this compound:

Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrazolo[4,3-c]pyridines and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity .

Case Study 2: Enzyme Interaction Studies
A molecular docking study was conducted to assess the binding affinity of this compound with specific target enzymes involved in cancer metabolism. The findings suggested favorable binding interactions that could be leveraged for drug design .

Mechanism of Action

The mechanism of action of 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes such as kinases, inhibiting their activity.

    Pathways Involved: By inhibiting kinase activity, it can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

A structural similarity analysis () identifies several analogs:

Compound Name Substituents Similarity Score Key Features
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Cl (4,6), CH₃ (3) 0.78 Dual chlorine substitution enhances electron-withdrawing effects; methyl group increases lipophilicity.
7-Chloro-1H-pyrazolo[3,4-c]pyridine Cl (7) 0.73 Different ring fusion ([3,4-c] vs. [4,3-c]) alters electronic distribution and binding interactions.
4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine Cl (4), F (7) - Fluorine’s electronegativity may improve metabolic stability compared to Cl.
7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine Cl (7), CH₃ (3) - [4,3-b] fusion shifts ring positions, potentially affecting biological targets.

Key Observations :

  • Chlorine at Position 7 : Common in active analogs (e.g., 4,6-Dichloro-3-methyl derivative), chlorine’s electron-withdrawing nature enhances binding to biological targets like kinases or DNA .
  • Methoxy vs.
Antiproliferative Effects
  • Target Compound: Limited direct data, but pyrazolo[4,3-c]pyridines with halogen and methoxy groups (e.g., 7-(4-methoxyphenyl)-2,6-diphenyl analog in ) exhibit fluorescence properties and antiproliferative activity via PARP-1 cleavage and caspase activation .
  • 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Most potent in (GI₅₀ ~1 µM), suggesting phenol groups enhance activity. The methoxy group in the target compound may reduce polarity, affecting cell permeability compared to phenolic analogs .
  • Weak Activity in Simple Derivatives : Pyrazolo[4,3-c]pyridines with minimal substitution (e.g., 3-methyl or unsubstituted) showed weak anticancer activity in NCI screens .
Kinase Inhibition Potential
  • N-Substitution Effects : highlights that N-unsubstituted pyrazolo[4,3-c]pyridines (e.g., 7a) are prioritized for kinase assays. The target compound’s N-H group may favor interactions with ATP-binding pockets .
Fluorescence and Sensing
  • 7-(4-Methoxyphenyl)-2,6-diphenyl Derivative : Exhibits pH-sensitive fluorescence (). The methoxy group in the target compound could similarly enable ratiometric sensing applications .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Chlorine at position 7 may slow oxidative metabolism, while methoxy groups are prone to demethylation. Comparatively, fluorine in 4-chloro-7-fluoro analogs () offers greater stability .

Recommendations :

  • Explore Suzuki couplings (as in ) to introduce aryl groups at position 7 for enhanced activity.

Biological Activity

7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a chlorine atom at the 7-position and a methoxy group at the 3-position, is part of the pyrazolopyridine family. Its distinctive substitution pattern contributes to its reactivity and biological properties, making it a candidate for further pharmacological exploration.

The molecular formula of this compound is C_8H_7ClN_2O, with a molecular weight of approximately 182.6 g/mol. The presence of both chlorine and methoxy groups enhances its chemical reactivity, allowing for diverse functionalization opportunities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds in the pyrazolo family have shown potential as antimicrobial agents. Studies suggest that this compound may inhibit bacterial growth through interaction with specific enzymes or receptors involved in bacterial metabolism .
  • Anticancer Potential : The structural similarity of this compound to purine derivatives positions it as a potential anticancer agent. Pyrazolo[4,3-c]pyridines have been noted for their ability to interact with cellular proteins that contain purine-binding pockets .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific serine/threonine protein kinases, which are critical in various signaling pathways associated with cancer and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table summarizes the structural characteristics and corresponding biological activities of related compounds:

Compound NameStructural FeaturesUnique Properties
7-Chloro-1H-pyrazolo[4,3-c]pyridineLacks methoxy groupDifferent reactivity profile
5-Methoxy-1H-pyrazolo[4,3-b]quinolineQuinoline core instead of pyridinePotentially different biological activity
7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridineBromine instead of chlorineEnhanced reactivity due to bromine

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Molecular docking studies indicate that this compound may bind to specific targets within cells, modulating pathways related to cell growth and apoptosis . Further research into its binding affinity and selectivity against various biological targets is essential for its development as a pharmaceutical agent.

Case Studies

Several case studies highlight the promising applications of pyrazolo derivatives:

  • Anticancer Studies : A study demonstrated that similar pyrazolopyridines exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazolo structure could enhance anticancer efficacy .
  • Antimicrobial Research : Research on related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating that structural modifications could lead to new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine, and how are intermediates purified?

  • Methodological Answer : A common approach involves microwave-assisted coupling reactions. For example, pyrazole-carbaldehyde intermediates (e.g., 3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde) can react with PdCl₂(PPh₃)₂ catalysts in DMF, followed by purification via column chromatography using ethyl acetate/hexane gradients . Critical steps include solvent removal under reduced pressure, extraction with dichloromethane, and drying over anhydrous Na₂SO₄. Yield optimization requires precise control of microwave irradiation time (e.g., 30–60 minutes at 120°C).
IntermediateReaction ConditionsPurification MethodYield Range
4b, 4cMicrowave, Pd catalystColumn chromatography70–85%
6aMicrowave, DMFRecrystallization80–90%

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example:
  • ¹H NMR : Peaks at δ 1.56 ppm (s, 2×CH₃) and δ 3.88 ppm (s, OCH₃) confirm methyl and methoxy groups .
  • HRMS : Experimental [M+H]⁺ values should match theoretical calculations within 3 ppm error .
  • X-ray crystallography resolves structural ambiguities, such as dihedral angles between heterocyclic planes (e.g., 13.28° between pyrazole and indole moieties) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Gloves, protective eyewear, and lab coats are mandatory.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Chlorinated intermediates require segregation and disposal via certified hazardous waste services .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer :
  • Solvents : DMF for microwave reactions; ethanol for recrystallization .
  • Catalysts : PdCl₂(PPh₃)₂ for cross-coupling (0.1–0.2 equiv.) .
  • Bases : Tertiary amines (e.g., triethylamine) neutralize acidic byproducts.

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Atmosphere : Inert gas (N₂/Ar) prevents oxidation of the pyrazole ring .

Advanced Research Questions

Q. How can structural discrepancies in pyrazolo[4,3-c]pyridine derivatives be resolved?

  • Methodological Answer : Conflicting NMR/X-ray data (e.g., planar vs. non-planar heterocycles) require:
  • Conformational Analysis : Compare experimental dihedral angles (e.g., 13.28° via X-ray ) with DFT-optimized geometries.
  • Tautomerism Studies : Use variable-temperature NMR to detect ring-chain equilibria .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Microwave Optimization : Adjust irradiation time (e.g., 4–6 hours at 70°C reduces side reactions vs. traditional heating ).
  • Catalyst Screening : Test Pd/Cu bimetallic systems for enhanced cross-coupling efficiency .
  • Workup : Quench reactions with ice-cold water to precipitate pure product .

Q. How does substituent variation (e.g., Cl vs. OCH₃) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Replace Cl with Br/I (e.g., 7-Cl → 7-I ) and assess kinase inhibition via IC₅₀ assays.
  • Computational Docking : Use AutoDock Vina to predict binding affinity to ATP pockets (e.g., ∆G < -8 kcal/mol suggests high potency) .

Q. What analytical techniques resolve purity disputes in HPLC/LCMS?

  • Methodological Answer :
  • 2D Chromatography : Combine reverse-phase HPLC (C18 column) with ion-pairing methods for polar impurities.
  • HRMS/MS : Fragment ions (e.g., m/z 279.47 for [M+H]⁺ ) confirm molecular integrity.

Q. How can computational modeling predict reactivity in novel derivatives?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-3 in pyrazole ).
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures to optimize reaction media .

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